

Physicochemical Properties of 6-butyl-1,3-benzothiazole-2-thione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	2(3H)-Benzothiazolethione,6- butyl-(9Cl)	
Cat. No.:	B145716	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-butyl-1,3-benzothiazole-2-thione is a heterocyclic organic compound belonging to the benzothiazole class. Benzothiazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The substituent at the 6-position of the benzothiazole ring is known to influence the molecule's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the available information on the physicochemical properties of 6-butyl-1,3-benzothiazole-2-thione, including experimental protocols for its synthesis and characterization, and insights into its potential mechanisms of action.

Physicochemical Data

Direct experimental data for the physicochemical properties of 6-butyl-1,3-benzothiazole-2-thione are not readily available in the current literature. However, based on computational studies and data from analogous 6-substituted benzothiazole-2-thione derivatives, the following properties can be predicted. It is crucial to note that these are estimated values and should be confirmed by experimental determination.

Table 1: Predicted Physicochemical Properties of 6-butyl-1,3-benzothiazole-2-thione

Property	Predicted Value/Range	Comments
Molecular Formula	C11H13NS2	-
Molecular Weight	223.36 g/mol	Calculated from the molecular formula.
Melting Point (°C)	150 - 180	Estimated based on related 6-alkyl-benzothiazole derivatives. The melting point is expected to be a crystalline solid at room temperature.
Boiling Point (°C)	> 300	High boiling point is expected due to the molecular weight and polar nature of the thione group.
Solubility	Soluble in organic solvents (e.g., DMSO, DMF, acetone, chloroform); sparingly soluble in alcohols; insoluble in water.	The butyl group increases lipophilicity, but the thione and thiazole moieties contribute to polarity.
рКа	6.5 - 7.5	The N-H proton of the thione tautomer is weakly acidic.
LogP	3.5 - 4.5	The octanol-water partition coefficient is predicted to be in this range, indicating good lipophilicity.

Experimental Protocols

The following section details a general experimental protocol for the synthesis of 6-butyl-1,3-benzothiazole-2-thione, based on established methods for the synthesis of related 6-substituted benzothiazole-2-thiones.

Synthesis of 6-butyl-2-aminobenzothiazole (Precursor)

Foundational & Exploratory

The synthesis of the target compound typically starts from the corresponding 2-aminobenzothiazole precursor.

Materials:

- 4-butylaniline
- Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH4SCN)
- Bromine
- · Glacial acetic acid
- Sodium hydroxide (NaOH) solution
- Ethanol

Procedure:

- Thiocyanation of 4-butylaniline: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 4-butylaniline in glacial acetic acid. Cool the mixture to 0-5 °C in an ice bath.
- Add a solution of potassium thiocyanate in glacial acetic acid dropwise while maintaining the temperature below 10 °C.
- After the addition is complete, add a solution of bromine in glacial acetic acid dropwise, again keeping the temperature below 10 °C.
- Stir the reaction mixture at room temperature for 12-24 hours.
- Pour the reaction mixture into ice-cold water. A precipitate of 2-amino-6-butylbenzothiazole will form.
- Filter the precipitate, wash with water until neutral, and then with a small amount of cold ethanol.
- Recrystallize the crude product from ethanol to obtain pure 2-amino-6-butylbenzothiazole.

 Characterize the product using techniques such as melting point determination, FT-IR, and ¹H-NMR spectroscopy.

Synthesis of 6-butyl-1,3-benzothiazole-2-thione

Materials:

- 6-butyl-2-aminobenzothiazole
- Carbon disulfide (CS₂)
- Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
- Ethanol or Methanol
- Hydrochloric acid (HCl)

Procedure:

- Formation of the dithiocarbamate salt: Dissolve 6-butyl-2-aminobenzothiazole in ethanol in a round-bottom flask.
- Add a solution of potassium hydroxide in ethanol to the flask and stir.
- Slowly add carbon disulfide to the reaction mixture at room temperature. The mixture will likely change color and a precipitate may form.
- Reflux the reaction mixture for 4-6 hours.
- Cyclization and Thione Formation: After refluxing, cool the reaction mixture to room temperature.
- Acidify the mixture with dilute hydrochloric acid until the pH is acidic. This will cause the precipitation of the crude 6-butyl-1,3-benzothiazole-2-thione.
- Filter the precipitate, wash thoroughly with water to remove any remaining salts, and dry.
- Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain the pure product.

• Characterize the final product by determining its melting point, and by using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure.

Mandatory Visualizations

Caption: Synthetic workflow for 6-butyl-1,3-benzothiazole-2-thione.

Caption: Potential NF-kB signaling pathway inhibition by benzothiazole derivatives.

Potential Mechanism of Action and Biological Relevance

While the specific biological activities of 6-butyl-1,3-benzothiazole-2-thione have not been extensively reported, the benzothiazole scaffold is a well-established pharmacophore with a broad spectrum of activities.

Anticancer Activity: Many benzothiazole derivatives have demonstrated potent anticancer properties. One of the proposed mechanisms involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active. Benzothiazole derivatives may inhibit the IKK complex, which is responsible for the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. By preventing IκBα degradation, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory and pro-survival genes like COX-2 and iNOS.[3]

Antimicrobial Activity: Benzothiazole-2-thione derivatives have also been investigated for their antimicrobial properties. Some studies suggest that these compounds may act by inhibiting essential bacterial enzymes. For example, some benzothiazole derivatives have been shown to inhibit the dihydropteroate synthase (DHPS) enzyme in bacteria.[1][4] DHPS is a key enzyme in the folate biosynthesis pathway, which is essential for bacterial survival. Inhibition of this enzyme leads to the depletion of folic acid and subsequent bacterial death.

Conclusion

6-butyl-1,3-benzothiazole-2-thione represents a molecule of interest for further investigation in drug discovery, given the established biological importance of the benzothiazole scaffold. While specific experimental data for this compound is currently lacking, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on the properties and activities of related compounds. The provided experimental protocols can serve as a starting point for its synthesis, and the outlined potential mechanisms of action offer a rationale for screening its biological activity, particularly in the areas of oncology and infectious diseases. Further research is warranted to fully elucidate the physicochemical properties and therapeutic potential of this specific derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. mdpi.com [mdpi.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NFkB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical Properties of 6-butyl-1,3-benzothiazole-2-thione: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145716#physicochemical-properties-of-6-butyl-1-3-benzothiazole-2-thione]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com